molecular formula C16H16FN5O2 B13994589 Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester CAS No. 82585-95-3

Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Cat. No.: B13994589
CAS No.: 82585-95-3
M. Wt: 329.33 g/mol
InChI Key: BVIZQAYYHMKVBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a pyridopyrazine-derived carbamate ester. Its structure features a 4-fluorophenyl substitution at the 3-position of the pyridopyrazine core, an ethyl carbamate group at the 7-position, and a 5-amino group critical for biological activity.

Properties

CAS No.

82585-95-3

Molecular Formula

C16H16FN5O2

Molecular Weight

329.33 g/mol

IUPAC Name

ethyl N-[5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C16H16FN5O2/c1-2-24-16(23)22-13-7-11-14(15(18)21-13)20-12(8-19-11)9-3-5-10(17)6-4-9/h3-7,19H,2,8H2,1H3,(H3,18,21,22,23)

InChI Key

BVIZQAYYHMKVBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)F)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

  • Formation of the pyrazolopyridine ring system bearing the 4-fluorophenyl substituent
  • Introduction of the amino group at position 5
  • Carbamate formation by reaction with ethyl chloroformate or related carbamoylating agents

Stepwise Synthesis Details

Formation of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate Intermediate
  • Reagents :
    • 4-fluorophenylhydrazine hydrochloride
    • Ethyl 2-cyano-3-ethoxyacrylate or ethyl (ethoxymethylene)cyanoacetate
    • Triethylamine or potassium carbonate as base
  • Solvent : Ethanol
  • Conditions : Reflux for approximately 3.5 hours
  • Workup : Cooling, filtration of the solid product, washing with ethanol and ether, drying under vacuum
  • Yield : Around 74-78%
  • Notes : The reaction proceeds via condensation and cyclization forming the pyrazole ring with the 4-fluorophenyl substituent and an amino group at position 5.
  • Characterization : 1H NMR and MS confirm the structure. For example, 1H NMR (400 MHz, DMSO-d6) shows characteristic aromatic and amino proton signals.
Conversion to Pyrazolopyridine Core
  • The intermediate pyrazole ester undergoes further cyclization to form the fused pyrido[3,4-b]pyrazine system.
  • This step may involve heating with isopentyl nitrite in tetrahydrofuran under reflux for 24 hours, followed by recrystallization to purify the product.
  • Yield reported: ~74%
Carbamate Formation (Ethyl Carbamate Esterification)
  • The amino group on the pyrazolopyridine core is reacted with ethyl chloroformate or equivalent carbamoylating agents to form the ethyl carbamate ester.
  • This step typically requires an inert atmosphere and a suitable base to neutralize HCl formed during the reaction.
  • Solvents such as dioxane or tetrahydrofuran are used under reflux conditions.
  • The product is purified by chromatographic techniques (silica gel column chromatography with n-hexane/ethyl acetate mixtures) and recrystallization.

Alternative Preparation Routes

  • Use of sodium acetate as a base instead of triethylamine or potassium carbonate in ethanol at elevated temperature (95°C) for 3.5 hours has also been documented for the initial pyrazole intermediate formation.
  • Bromination at position 5 followed by substitution with isopentyl nitrite in chloroform at room temperature is another route to functionalize the pyrazole ring before cyclization.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature/Time Yield (%) Notes
Pyrazole intermediate formation 4-fluorophenylhydrazine hydrochloride, ethyl 2-cyano-3-ethoxyacrylate, triethylamine or K2CO3 Ethanol Reflux, 3.5 h 74-78 Base choice affects yield and purity
Cyclization to pyrazolopyridine Isopentyl nitrite Tetrahydrofuran Reflux, 24 h ~74 Followed by recrystallization
Carbamate esterification Ethyl chloroformate, base (e.g., triethylamine) Dioxane or THF Heating under inert atmosphere Not specified Purification by column chromatography
Bromination and substitution (alternate) Bromine, isopentyl nitrite Chloroform 20°C, 1.5 h Not specified Intermediate for further functionalization

Analytical Data Supporting Preparation

  • 1H NMR Spectroscopy :
    • Aromatic protons at 7.3–7.7 ppm
    • Amino protons as broad singlets around 5–6 ppm
    • Ethyl ester signals: quartet (~4.2 ppm), triplet (~1.3 ppm)
  • Mass Spectrometry (ESI) :
    • Molecular ion peaks consistent with expected molecular weight (e.g., m/z 262 [M+H]+ for intermediates)
  • Melting Points :
    • Recrystallized intermediates show melting points in the range 119–152°C, indicating purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Medicine: Researchers are exploring its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets. The amino and fluorophenyl groups play crucial roles in binding to these targets, while the pyrido-pyrazine core facilitates the compound’s stability and reactivity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituent (3-position) Biological Target EC50 or IC50 (μM) Key Application
Target Compound 4-Fluorophenyl DAT/SERT (predicted) Not reported Anticancer/Neurotransmitter*
SoRI-6238 3,4-Dichlorophenyl DAT/SERT 1.4–3 Neurotransmitter modulation
NSC 330770 Phenyl Microtubules N/A Anticancer (synergy with JQ1)
PNU-102035 Phenyl + 1-Methyl Adenosine A1 receptor N/A Neurodegenerative diseases
NSC 370147 2-Methyl-3-Phenyl Tubulin Nanomolar range Broad-spectrum antitumor

*Hypothesized based on structural analogy.

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Halogen Effects :
    • Electron-withdrawing groups (Cl, F) at the 3-position aryl group enhance transporter binding (SoRI-6238 vs. NSC 330770). Fluorine’s smaller size may improve selectivity over bulkier halogens.
  • Carbamate Stability : Ethyl carbamate resists metabolic cleavage better than methyl or bulky alternatives, as shown in murine metabolite studies .
  • Amino Group Criticality: The 5-amino group is indispensable for tubulin binding and transporter modulation; its modification abolishes activity .

Biological Activity

Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, the compound Carbamic acid, (5-amino-3-(4-fluorophenyl)-1,2-dihydropyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has been investigated for its potential antitumor properties. This article explores the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C16H15ClN5O2
  • Molecular Weight : 325.4 g/mol

This compound features a pyrido(3,4-b)pyrazine core, which is significant for its pharmacological properties.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity. A notable study demonstrated that the (2S)-(-)-isomer of this carbamate significantly inhibits mitotic cell division in L1210 leukemia cells. The effectiveness was measured through the mitotic index, with results showing that this isomer was more effective than both the (2R)-(+) isomer and the racemic mixture .

Table 1: Inhibition of Mitotic Division in L1210 Cells

CompoundMitoic Index (MI)Concentration (µM)
(2S)-isomer0.50.5
(2R)-isomer0.81.0
Racemic mixture1.01.5

The results indicate a clear advantage of the (2S)-isomer in inhibiting cell division compared to its counterparts.

The mechanism of action appears to involve interference with microtubule dynamics during mitosis. By binding to specific sites on tubulin, the compound disrupts normal spindle formation, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Study on Leukemia Cells

A study published in Cancer Research evaluated the efficacy of various carbamic acid derivatives against L1210 leukemia cells. The (2S)-isomer was found to be particularly effective at low concentrations, demonstrating significant tumor suppression in vivo models .

Comparative Study with Other Anticancer Agents

In a comparative analysis with established chemotherapeutic agents such as vincristine and adriamycin, the compound showed synergistic effects when combined with these drugs, enhancing overall cytotoxicity against resistant cancer cell lines .

Q & A

Q. What synthetic methodologies are recommended for preparing this carbamate derivative, and how is its purity validated?

The compound is typically synthesized via reductive cyclization of nitropyridine intermediates or alkylation of preformed heterocyclic cores in the presence of anhydrous bases (e.g., K₂CO₃) with carbamate-forming reagents like ethoxycarbonyl isocyanate . Purification often involves recrystallization from acetonitrile or chromatography. Purity validation requires HPLC with UV detection (e.g., retention time matching against standards) and mass spectrometry (ESIMS for molecular ion confirmation) .

Q. Which functional groups are critical for maintaining its biological activity, and how are they characterized?

The 5-amino group and ethyl carbamate moiety are essential for activity. Acetylation of the 5-amino group reduces cytotoxicity, while bulky aliphatic substitutions at the carbamate ester abolish antimitotic effects . Characterization involves NMR (¹H/¹³C) to confirm substituent integrity and X-ray crystallography for spatial arrangement analysis (where available) .

Q. What in vitro assays are used to evaluate its antimitotic activity?

Tubulin polymerization assays and cell cycle analysis (e.g., flow cytometry for mitotic arrest in HeLa cells) are standard. IC₅₀ values are determined via cytotoxicity assays (MTT or SRB) against cancer cell lines, comparing activity to reference agents like paclitaxel .

Advanced Research Questions

Q. How does this compound act as an allosteric modulator of serotonin transporters (SERT), and what experimental models validate this mechanism?

The compound (e.g., SoRI-6238) binds to SERT’s allosteric site, noncompetitively inhibiting [³H]5-HT uptake and reducing amphetamine-induced dopamine efflux. Validation methods include:

  • Radioligand displacement assays (e.g., [¹²⁵I]RTI-55 binding in rat brain synaptosomes).
  • Electrophysiological studies in HEK cells expressing human SERT to measure substrate-induced currents .
  • Behavioral assays in rodents for neurotransmitter release modulation .

Q. How do structural modifications impact its pharmacokinetic profile, and what methodologies address bioavailability challenges?

  • Carbamate stability : Metabolic studies in mice show cleavage of the ethyl carbamate group, forming inactive metabolites. Methyl substitution retains activity, but bulky groups (e.g., tert-butyl) reduce solubility and absorption .
  • Amino group modifications : Acetylation decreases plasma half-life, while halogenation (e.g., 4-fluorophenyl) enhances blood-brain barrier penetration.
  • Methods : LC-MS/MS quantifies plasma/metabolite levels, while logP calculations (via HPLC) predict lipophilicity .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Case example : High in vitro tubulin binding but reduced in vivo tumor suppression may stem from poor pharmacokinetics (e.g., rapid hepatic clearance).
  • Solutions :
  • Prodrug derivatization (e.g., phosphate esters) to enhance solubility.
  • Co-administration with CYP450 inhibitors to prolong half-life .

Methodological Recommendations

  • SAR Studies : Use combinatorial libraries to systematically vary the pyrido-pyrazine core and carbamate groups. Prioritize substitutions that balance lipophilicity (logP 2–4) and metabolic stability .
  • In Vivo Testing : Employ xenograft models (e.g., murine P388 leukemia) with PK/PD integration to correlate plasma levels with target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.